molecular formula C13H11NaO4S B2419753 Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-40-7

Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B2419753
CAS No.: 1182284-40-7
M. Wt: 286.28
InChI Key: KJRCYDUPIMHMEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-methoxy-[1,1’-biphenyl]-4-sulfonate” is a derivative of “1,1’-Biphenyl, 4-methoxy-”, which has a molecular formula of C13H12O and a molecular weight of 184.2338 . It’s also known by other names such as Anisole, p-phenyl-; p-Methoxybiphenyl; 4-Methoxybiphenyl; 4-Methoxy-1,1’-biphenyl; p-Phenylanisole; 4-Methoxydiphenyl .

Scientific Research Applications

Antioxidant Properties

Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate has been studied for its antioxidant properties. In a study by Zhou et al. (2007), new diarytheptanoids, including this compound derivatives, were isolated from the rhizomes of Zingiber officinale. These compounds demonstrated significant antioxidant activities in vitro models involving DPPH free radicals and superoxide anion radicals (Zhou et al., 2007).

Proton Exchange Membrane Applications

This compound has applications in the development of proton exchange membranes. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit containing this compound. These comb-shaped sulfonated polymers showed high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).

Crystal Structure Studies

Ding et al. (2015) focused on the synthesis of this compound derivatives and their assembly with various metal ions. The study provided insights into the crystal structures of these compounds, highlighting intermolecular and intramolecular hydrogen bonds, π–π stacking interactions, and electrostatic interactions (Ding et al., 2015).

Spectrophotometric Applications

Jiang (2011) developed a novel spectrophotometric method for determining methanol in cosmetics, employing this compound as a chromogenic reagent. This method demonstrated high accuracy and recovery rates, indicating its potential for analytical applications in cosmetic quality control (Jiang, 2011).

Ion-Selective Membranes

Zhu et al. (2006) synthesized a new class of compounds including this compound. These compounds exhibited a hexagonal columnar disordered phase, potentially forming ion-transport channels, which could be applied in ion-selective membranes (Zhu et al., 2006).

Polymer Light Emitting Diodes

Zalar et al. (2011) employed derivatives of this compound in multilayer polymer light emitting diodes. These derivatives were used as electron injection layers, demonstrating their potential in the field of optoelectronics (Zalar et al., 2011).

Biochemical Analysis

Biochemical Properties

It is known that biphenyl derivatives, such as this compound, can undergo various chemical reactions, including electrophilic substitution . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with various enzymes and proteins in a biochemical context.

Cellular Effects

Biphenyl derivatives have been shown to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects . Therefore, it is possible that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could have similar effects on cells.

Molecular Mechanism

It is known that biphenyl derivatives can undergo reactions at the benzylic position, which could potentially lead to the formation of a carbocation that is resonance-stabilized . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that biphenyl derivatives have a melting point of 86-90 °C and a boiling point of 157 °C , suggesting that this compound could be stable under a wide range of temperatures.

Dosage Effects in Animal Models

It is known that biphenyl derivatives have been used in various pharmacological studies, suggesting that this compound could potentially have therapeutic effects at certain dosages .

Metabolic Pathways

It is known that biphenyl derivatives can undergo various chemical reactions, suggesting that this compound could potentially be metabolized through similar pathways .

Transport and Distribution

It is known that biphenyl derivatives can readily undergo electrophilic substitution, suggesting that this compound could potentially be transported and distributed through similar mechanisms .

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of proteins based on their sequence , suggesting that similar methods could potentially be used to predict the subcellular localization of this compound.

Properties

IUPAC Name

sodium;4-(4-methoxyphenyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S.Na/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCYDUPIMHMEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.